molecular formula C12H24N2O B1444111 1-[(4-Aminopiperidin-1-yl)methyl]cyclohexan-1-ol CAS No. 1304787-89-0

1-[(4-Aminopiperidin-1-yl)methyl]cyclohexan-1-ol

Cat. No. B1444111
CAS RN: 1304787-89-0
M. Wt: 212.33 g/mol
InChI Key: LWYIWFDXTVZCDB-UHFFFAOYSA-N
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Description

1-[(4-Aminopiperidin-1-yl)methyl]cyclohexan-1-ol is a chemical compound with two known forms: the free base form with CAS Number 1304787-89-0 and the dihydrochloride salt form with CAS Number 1423034-31-4 . The compound has a molecular weight of 212.33 for the free base form and 285.26 for the dihydrochloride form . It is typically stored at 4 degrees Celsius .


Molecular Structure Analysis

The InChI code for 1-[(4-Aminopiperidin-1-yl)methyl]cyclohexan-1-ol dihydrochloride is 1S/C12H24N2O.2ClH/c13-11-4-8-14(9-5-11)10-12(15)6-2-1-3-7-12;;/h11,15H,1-10,13H2;2*1H . This code provides a textual representation of the molecular structure.

Scientific Research Applications

Pharmacology

In pharmacology, this compound is utilized for its potential as a precursor in the synthesis of various pharmacologically active molecules. Its structure, featuring both a cyclohexanol and aminopiperidine moiety, makes it a versatile intermediate. It can be used to develop compounds with potential activity on central nervous system receptors or ion channels due to the presence of the aminopiperidine, which is a common feature in many drugs targeting neurological pathways .

Material Science

The compound’s utility in material science stems from its potential as a monomer for polymer synthesis. The cyclohexanol group can undergo polymerization, leading to materials with unique properties such as increased resilience or flexibility. Additionally, the aminopiperidine segment could be used to introduce cross-linking capabilities within polymers, which can enhance the material’s thermal stability and mechanical strength .

Chemical Synthesis

“1-[(4-Aminopiperidin-1-yl)methyl]cyclohexan-1-ol” serves as a building block in chemical synthesis. Its bifunctional nature, containing both an alcohol and an amine, allows for a wide range of chemical transformations. It can be used to synthesize complex organic compounds, including natural products or potential new drugs, through various reactions such as alkylation, acylation, and more .

Analytical Chemistry

In analytical chemistry, this compound could be used as a standard or reference material in chromatographic methods. Its unique structure may help in the calibration of instruments or in the development of new analytical techniques, particularly in the separation sciences where its polar and non-polar parts could interact differently with the stationary and mobile phases .

Life Sciences Research

The compound’s relevance in life sciences research lies in its potential as a biochemical tool. It could be used to probe the function of biological molecules, especially enzymes that interact with cyclohexanol or aminopiperidine structures. This can help in understanding the mechanism of action of these enzymes or in the discovery of new enzymatic activities .

Chromatography Applications

“1-[(4-Aminopiperidin-1-yl)methyl]cyclohexan-1-ol” may be used in the development of chromatographic methods. Its structure could be beneficial in studying retention behaviors or in the creation of novel stationary phases. It might also serve as a ligand in affinity chromatography to isolate specific molecules based on their interaction with the aminopiperidine or cyclohexanol parts of the compound .

Safety and Hazards

The safety information for 1-[(4-Aminopiperidin-1-yl)methyl]cyclohexan-1-ol dihydrochloride includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

properties

IUPAC Name

1-[(4-aminopiperidin-1-yl)methyl]cyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O/c13-11-4-8-14(9-5-11)10-12(15)6-2-1-3-7-12/h11,15H,1-10,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWYIWFDXTVZCDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(CN2CCC(CC2)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(4-Aminopiperidin-1-yl)methyl]cyclohexan-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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